4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol
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Overview
Description
4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol typically involves the condensation reaction between 2,4-dimethylaniline and 4-bromo-2-hydroxy-6-iodobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols and anilines
Scientific Research Applications
4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and antifungal properties, making it of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-nitrophenol
- 4-Bromo-2-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
Uniqueness
4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the Schiff base structure provides distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C15H13BrINO |
---|---|
Molecular Weight |
430.08 g/mol |
IUPAC Name |
4-bromo-2-[(2,4-dimethylphenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C15H13BrINO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
FCDVGNSNPXXYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C |
Origin of Product |
United States |
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